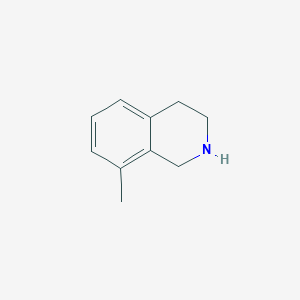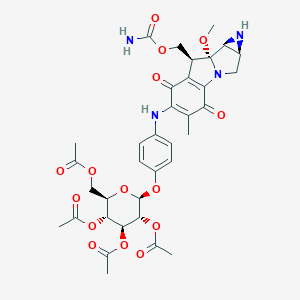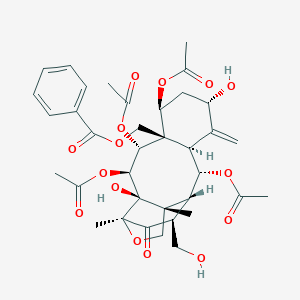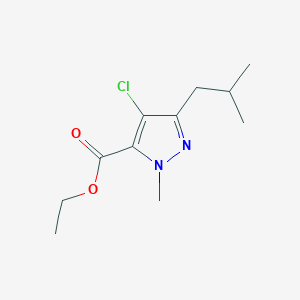
8-メチル-1,2,3,4-テトラヒドロイソキノリン
概要
説明
8-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 129961-74-6 . It is part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse. These compounds have been synthesized for various therapeutic activities, with noticeable success in drug discovery for cancer and central nervous system disorders .Physical and Chemical Properties Analysis
8-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets.科学的研究の応用
神経変性疾患
8-メチル-1,2,3,4-テトラヒドロイソキノリンは、神経変性疾患の治療に有望な結果を示しています。 その類似体は、特に神経変性疾患に対して、多様な生物活性を示します . この化合物の神経保護特性は、モノアミン酸化酵素(MAO)を阻害し、フリーラジカルを捕捉することができ、神経毒性を防ぐために重要であるため、大きな関心を集めています .
感染症
感染症の分野では、8-メチル-1,2,3,4-テトラヒドロイソキノリン誘導体の抗菌特性が研究されています。 この骨格から合成された新規化合物は、黄色ブドウ球菌種を含む病原性細菌株に対して有効性を示しました .
神経伝達物質機能
この化合物は、脳内のMAO活性に関連する神経毒性の制御と予防において、神経伝達物質機能に役割を果たします。 これは、神経保護プロファイルを備えた内因性アミンとみなされ、神経障害性疼痛のモデルで潜在的に有用です .
合成戦略
8-メチル-1,2,3,4-テトラヒドロイソキノリンの核心骨格を構築するための合成戦略には、ピクテ・スペングラー反応が含まれ、これはTHIQ化合物の合成の礎となっています。 この反応は、さまざまな置換THIQの形成を可能にし、多様な生物学的用途の可能性を広げています .
構造活性相関(SAR)研究
8-メチル-1,2,3,4-テトラヒドロイソキノリン類似体のSAR研究は、その生物学的可能性とその作用機序に関する洞察を提供しています。 これらの研究は、特に医薬品化学において、強力な生物活性を有する新規類似体の開発にとって不可欠です .
作用機序
8-メチル-1,2,3,4-テトラヒドロイソキノリンの作用機序には、中枢神経系における複雑な相互作用が含まれます。 これは、MAO阻害、フリーラジカル捕捉、グルタミン酸作動系への拮抗作用など、独自の神経保護メカニズムに関係していると考えられています .
潜在的な治療用途
神経保護効果に加えて、8-メチル-1,2,3,4-テトラヒドロイソキノリンは、薬物乱用の抑制に潜在的な治療用途があります。 コカインを自己投与したラットでは、特に渇望を抑制する、その薬物依存抑制特性が観察されています .
薬理学的可能性
8-メチル-1,2,3,4-テトラヒドロイソキノリンの脳内における幅広い作用スペクトルは、高い薬理学的可能性を示唆しています。 ドーパミン代謝への影響と、神経毒素によって誘発される行動症候群を拮抗する能力は、さらなる創薬の候補として位置付けています .
作用機序
Target of Action
8-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that it is enzymatically formed in the brain . The biological actions of 1MeTIQ appear critically dependent on their metabolism .
Result of Action
1MeTIQ offers a unique and complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . It has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Safety and Hazards
将来の方向性
The future directions for the study of 1,2,3,4-tetrahydroisoquinoline analogs are promising. They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
生化学分析
Biochemical Properties
8-Methyl-1,2,3,4-tetrahydroisoquinoline, like other THIQs, interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of 3,4-dihydroxyphenylacetic acid and shift dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity, leading to increased neurotransmitter levels in the brain .
Cellular Effects
8-Methyl-1,2,3,4-tetrahydroisoquinoline has significant neuroprotective activity. It can interact with the agonistic conformation of dopamine receptors . It has been suggested that it may play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine receptors and its influence on dopamine metabolism. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity .
Temporal Effects in Laboratory Settings
It has been suggested that it demonstrates significant neuroprotective activity .
Metabolic Pathways
8-Methyl-1,2,3,4-tetrahydroisoquinoline is involved in the metabolism of dopamine. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward COMT-dependent O-methylation .
Transport and Distribution
It has been suggested that it may interact with dopamine receptors .
Subcellular Localization
It has been suggested that it may interact with dopamine receptors , which are typically located on the cell membrane.
特性
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSUNKYIGBDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568602 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129961-74-6 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)





![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)
